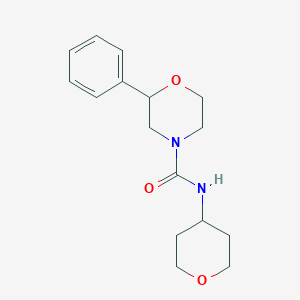
2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide is a complex organic compound that features a morpholine ring substituted with a phenyl group and a tetrahydro-2H-pyran-4-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide typically involves the reaction of morpholine derivatives with phenyl and tetrahydro-2H-pyran-4-yl groups under controlled conditions. One common method involves the use of N-methoxy-N-methyl tetrahydro-2H-pyran-4-carboxamide as a starting material, which is reacted with phenylmagnesium bromide in tetrahydrofuran at low temperatures . The reaction mixture is then gradually warmed to room temperature and quenched with water and ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-phenyl-N-(tetrahydro-4-phenyl-2H-pyran-4-yl)morpholine-4-carboxamide: Similar structure but with an additional phenyl group on the pyran ring.
2-phenyl-N-(tetrahydro-2H-pyran-2-yl)morpholine-4-carboxamide: Differing in the position of the pyran substitution.
Uniqueness
2-phenyl-N-(tetrahydro-2H-pyran-4-yl)morpholine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both phenyl and tetrahydro-2H-pyran-4-yl groups provides a distinct set of properties that can be leveraged in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in the synthesis of complex molecules and the development of new pharmaceuticals.
Propiedades
IUPAC Name |
N-(oxan-4-yl)-2-phenylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(17-14-6-9-20-10-7-14)18-8-11-21-15(12-18)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMBUXSWWNYDCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














